

# Spectroscopic Analysis of Formyl-D-phenylglycine: A Technical Guide

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## Compound of Interest

Compound Name: *Formyl-D-phenylglycine*

Cat. No.: *B083756*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Formyl-D-phenylglycine**, a key intermediate in pharmaceutical and peptide synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectroscopic characteristics based on its functional groups, alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **Formyl-D-phenylglycine** based on established principles of spectroscopic analysis and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Formyl-D-phenylglycine**

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Formyl (CHO)	8.0 - 8.5	Singlet	The aldehydic proton of the formyl group is typically found in this downfield region.
$\alpha$ -Proton (CH)	5.0 - 5.5	Doublet	Coupled to the adjacent N-H proton. The exact shift is influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.
Aromatic ( $C_6H_5$ )	7.2 - 7.5	Multiplet	The five protons on the monosubstituted benzene ring will appear as a complex multiplet.
Amide (NH)	7.5 - 8.5	Doublet	Coupled to the $\alpha$ -proton. The chemical shift can be broad and is solvent-dependent.
Carboxylic Acid (COOH)	10.0 - 13.0	Broad Singlet	The acidic proton is highly deshielded and often appears as a broad signal; its observation can be solvent and concentration-dependent.

Table 2: Predicted  $^{13}C$  NMR Chemical Shifts for **Formyl-D-phenylglycine**

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Formyl Carbonyl (CHO)	160 - 165	The carbonyl carbon of the formyl group.
Amide Carbonyl (C=O)	165 - 175	The carbonyl carbon of the amide linkage. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Carboxylic Acid Carbonyl (COOH)	170 - 185	The carbonyl carbon of the carboxylic acid group. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
$\alpha$ -Carbon (CH)	50 - 65	The chiral carbon attached to the nitrogen and phenyl group.
Aromatic (C <sub>6</sub> H <sub>5</sub> )	125 - 140	Multiple peaks are expected for the carbons of the benzene ring. The ipso-carbon (attached to the $\alpha$ -carbon) will be at the lower end of this range, while the other carbons will have distinct shifts. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **Formyl-D-phenylglycine**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity	Vibration
N-H (Amide)	3200 - 3400	Medium	Stretch
C-H (Aromatic)	3000 - 3100	Medium	Stretch[6][7][8]
C-H (Alkane/α-CH)	2850 - 3000	Medium	Stretch
C-H (Formyl)	2700 - 2850	Weak-Medium	Stretch (often two bands)
C=O (Carboxylic Acid)	1700 - 1725	Strong	Stretch
C=O (Amide I)	1630 - 1680	Strong	Stretch
C=O (Formyl)	1680 - 1700	Strong	Stretch
C=C (Aromatic)	1450 - 1600	Medium-Weak	Ring Stretch[6][7][8]
C-H Bending (Aromatic)	690 - 900	Strong	Out-of-plane bending, characteristic of monosubstitution.[6][7][9]
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong	Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Formyl-D-phenylglycine**

Ion Type	Predicted m/z	Notes
$[M+H]^+$	180.060	Molecular ion with a proton adduct (Positive Ion Mode). The molecular weight of Formyl-D-phenylglycine ( $C_9H_9NO_3$ ) is 179.17 g/mol . <a href="#">[10]</a>
$[M-H]^-$	178.045	Molecular ion with a proton removed (Negative Ion Mode).
$[M-HCOOH]^+$	134.055	Fragment resulting from the loss of formic acid.
$[M-C_7H_5O]^+$	74.039	Fragment corresponding to the formyl-glycine moiety.
$[C_7H_7]^+$	91.054	Tropylium ion, a common fragment from benzylic compounds.

## Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of **Formyl-D-phenylglycine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra to confirm the chemical structure and purity of **Formyl-D-phenylglycine**.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **Formyl-D-phenylglycine**.

- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH and -COOH).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16, depending on sample concentration.
  - Spectral Width: 0-15 ppm.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
  - Spectral Width: 0-220 ppm.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Formyl-D-phenylglycine**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **Formyl-D-phenylglycine** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of **Formyl-D-phenylglycine** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Acquisition and Processing:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Formyl-D-phenylglycine**.

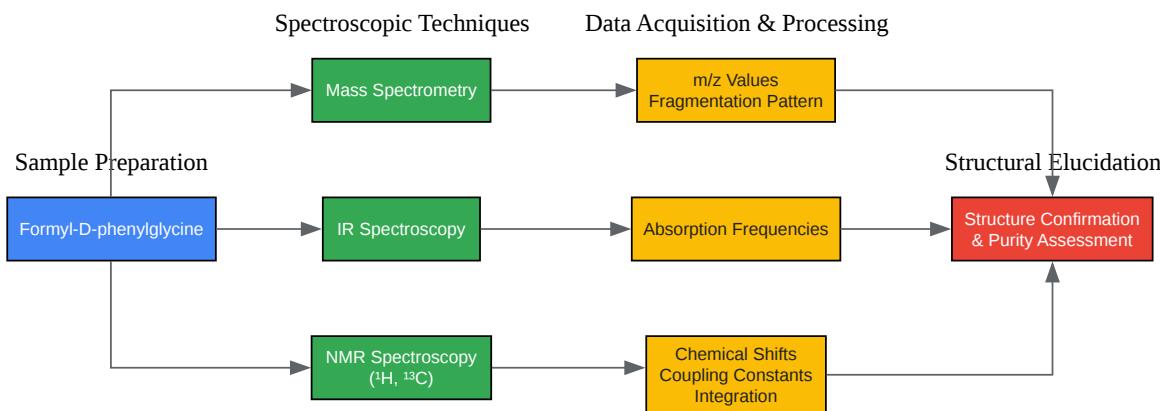
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **Formyl-D-phenylglycine** (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
  - The solvent should be compatible with the chosen ionization technique.
- Instrumentation (Electrospray Ionization - ESI):
  - Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended for accurate mass measurements.
  - Ionization Mode: Both positive and negative ion modes should be used to observe [M+H]<sup>+</sup> and [M-H]<sup>-</sup> ions, respectively.

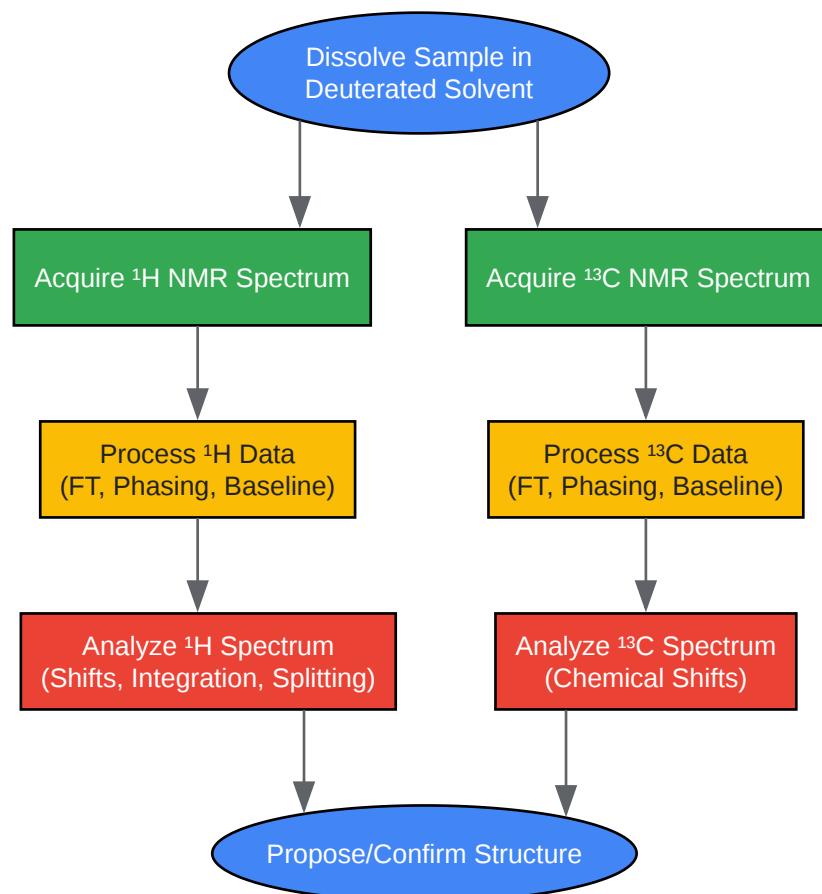
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- Instrument Parameters:
  - Capillary Voltage: 3-5 kV.
  - Nebulizing Gas Flow: Adjusted to obtain a stable spray.
  - Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
  - Mass Range: m/z 50 - 500.
- Tandem Mass Spectrometry (MS/MS):
  - To obtain fragmentation information, perform MS/MS analysis on the parent ion.
  - Select the precursor ion ( $[M+H]^+$  or  $[M-H]^-$ ) in the first mass analyzer and subject it to collision-induced dissociation (CID) in a collision cell.
  - Analyze the resulting fragment ions in the second mass analyzer.
  - Vary the collision energy to control the degree of fragmentation.
- Data Analysis:
  - Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of **Formyl-D-phenylglycine**.
  - Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide further confirmation of the compound's identity.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Formyl-D-phenylglycine**.

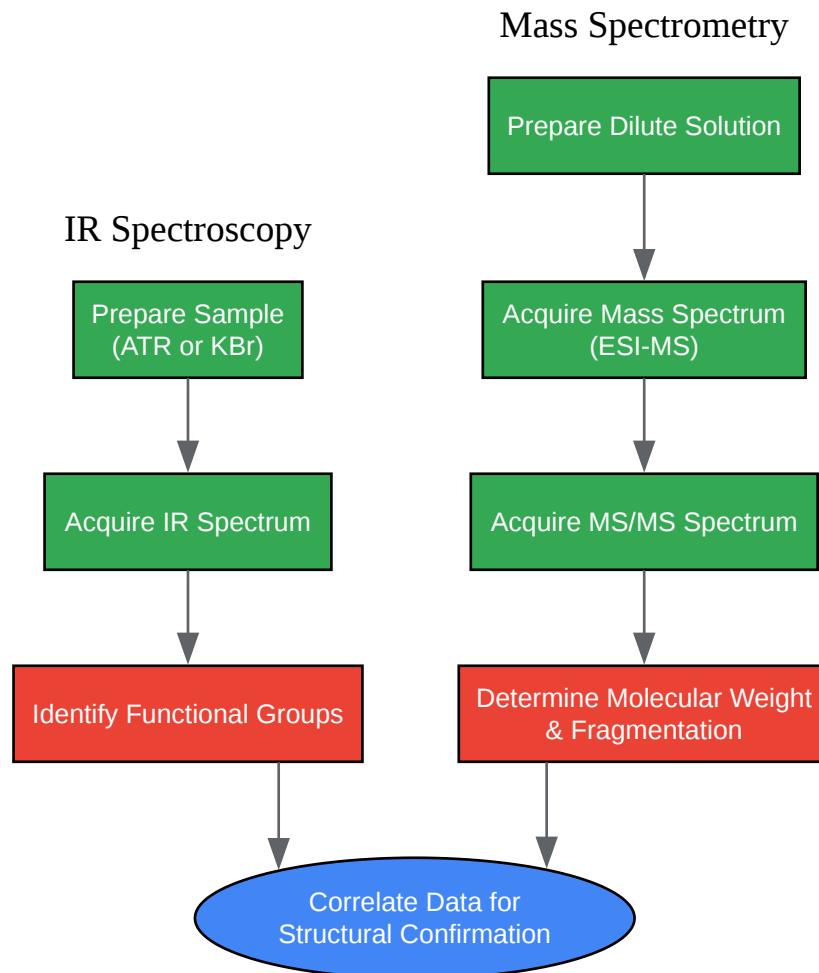
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Caption: General workflow for the spectroscopic analysis of **Formyl-D-phenylglycine**.



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Caption: Detailed workflow for NMR spectroscopic analysis.



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Caption: Workflow for IR and Mass Spectrometry analysis.

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